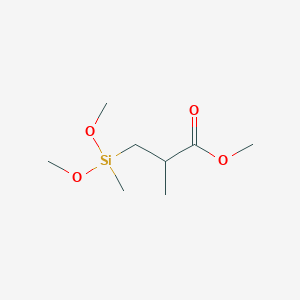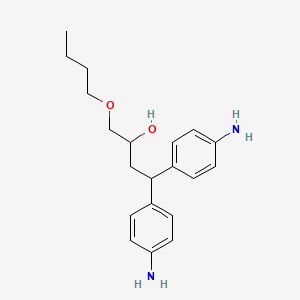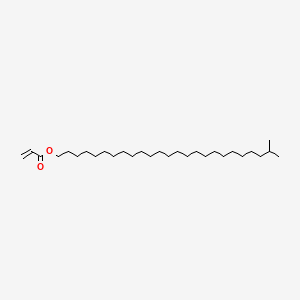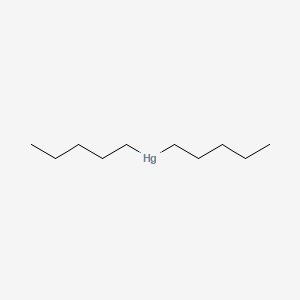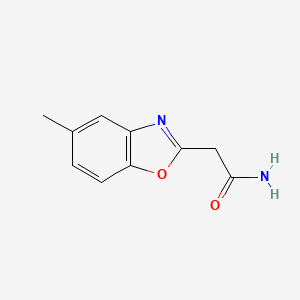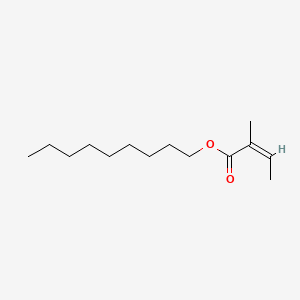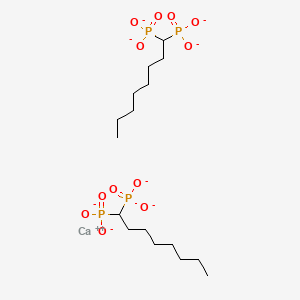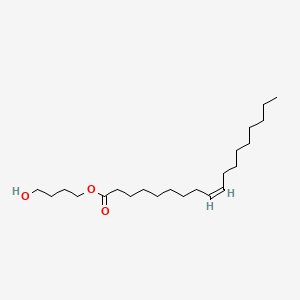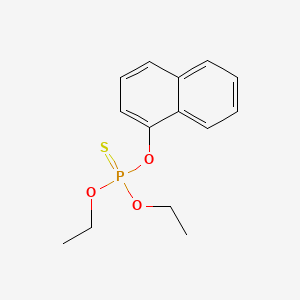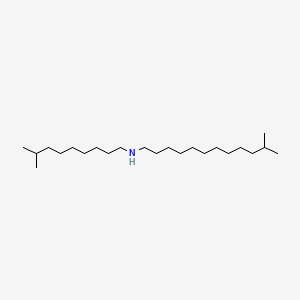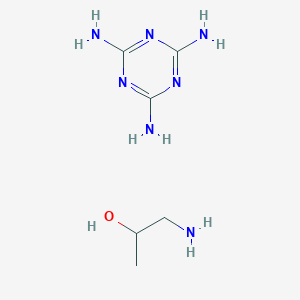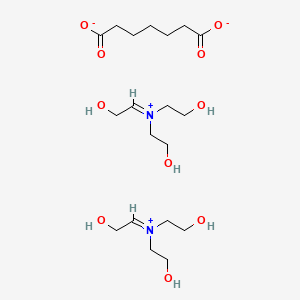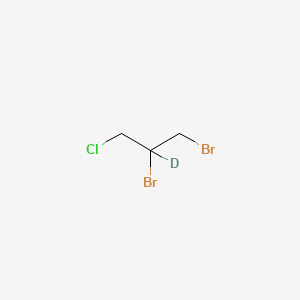
1,2-Dibromo-3-chloropropane-2-d
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dibromo-3-chloropropane-2-d is an organic compound with the formula BrCH(CH₂Br)(CH₂Cl). It is a dense, colorless liquid, although commercial samples often appear amber or even brown. This compound is known for its use as a soil fumigant and nematicide, particularly in American agriculture, under the trade names Nemagon and Fumazone .
Preparation Methods
1,2-Dibromo-3-chloropropane-2-d can be synthesized through the reaction of 1,3-dichloropropane with bromine. This reaction typically occurs at room temperature and uses catalysts such as copper(I) bromide (CuBr) or iron(II) bromide (FeBr₂) . Industrial production methods involve similar synthetic routes but on a larger scale, ensuring the compound’s purity and consistency for agricultural and chemical applications.
Chemical Reactions Analysis
1,2-Dibromo-3-chloropropane-2-d undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions: Typical reagents include sodium hydroxide (NaOH) for substitution reactions and hydrogen gas (H₂) with a palladium catalyst for reduction reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,2-Dibromo-3-chloropropane-2-d has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its effects on biological systems, particularly its role as a nematicide.
Medicine: Research has been conducted on its potential toxicological effects and its impact on human health.
Industry: It is used in the production of materials that resist burning and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of 1,2-Dibromo-3-chloropropane-2-d involves its metabolism via oxidation by cytochrome P450 enzymes and conjugation with glutathione. This process leads to the formation of reactive intermediates that can alkylate DNA, resulting in toxic effects . The compound’s molecular targets include DNA and various cellular proteins, which it can modify through alkylation reactions.
Comparison with Similar Compounds
1,2-Dibromo-3-chloropropane-2-d can be compared with other similar compounds, such as:
1,2-Dibromoethane: Another brominated compound used as a fumigant and in leaded gasoline.
1,3-Dichloropropane: A chlorinated compound used in organic synthesis.
1,2-Dichloropropane: Used as a solvent and in the production of other chemicals.
The uniqueness of this compound lies in its dual bromine and chlorine substitution, which imparts specific chemical properties and reactivity .
Properties
CAS No. |
112805-72-8 |
|---|---|
Molecular Formula |
C3H5Br2Cl |
Molecular Weight |
237.34 g/mol |
IUPAC Name |
1,2-dibromo-3-chloro-2-deuteriopropane |
InChI |
InChI=1S/C3H5Br2Cl/c4-1-3(5)2-6/h3H,1-2H2/i3D |
InChI Key |
WBEJYOJJBDISQU-WFVSFCRTSA-N |
Isomeric SMILES |
[2H]C(CCl)(CBr)Br |
Canonical SMILES |
C(C(CBr)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


